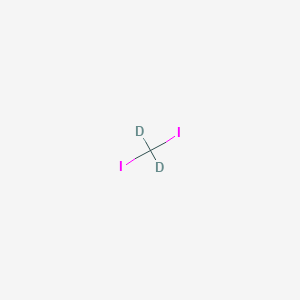

Diiodomethane-d2

Vue d'ensemble

Description

Le D-Allose est un monosaccharide rare, plus précisément un aldohexose, et est un épimère C-3 du D-glucose. Il se trouve à l'état de traces dans la nature, notamment dans les feuilles de l'arbuste africain Protea rubropilosa. Le D-Allose a suscité un intérêt considérable en raison de ses diverses propriétés physiologiques bénéfiques, notamment ses activités anticancéreuses, antitumorales, anti-inflammatoires, antioxydantes, antihypertensives, cryoprotectrices et immunosuppressives .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le D-Allose peut être synthétisé à partir du D-psicose en utilisant des enzymes productrices de D-allose telles que la L-rhamnose isomérase, la ribose-5-phosphate isomérase et la galactose-6-phosphate isomérase . Le processus de conversion enzymatique implique l'optimisation de plusieurs paramètres, notamment la concentration du substrat, les unités enzymatiques, le rapport enzyme/substrat, le temps de réaction, la concentration saline, le pH et la température afin d'augmenter le rendement et la qualité du produit final .

Méthodes de production industrielle : La production industrielle de D-allose est difficile en raison de sa faible abondance naturelle et de l'inefficacité de la synthèse chimique. Des méthodes biotechnologiques, notamment l'immobilisation des enzymes et les réactions en cascade multi-enzymatiques, ont été explorées pour améliorer l'efficacité de la production. Ces méthodes utilisent des matières premières économiques et visent à minimiser l'impact environnemental .

Analyse Des Réactions Chimiques

Types de réactions : Le D-Allose subit diverses réactions chimiques, notamment l'oxydation, la réduction et la glycosidation. La régiosélectivité dans les réactions de protection et les glycosidations a été étudiée afin de développer des stratégies efficaces pour la synthèse d'oligosaccharides contenant des motifs D-allose .

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant le D-allose comprennent les trichloroacétimidates de galactose pour les réactions de glycosidation. Les conditions réactionnelles sont optimisées pour atteindre une haute régiosélectivité et un rendement élevé .

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent des accepteurs D-allopyranosyle avec des groupes hydroxyle libres à des positions spécifiques, qui sont précieux pour les études glycobiologiques .

Applications de la recherche scientifique

Le D-Allose a des applications diverses dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. Il est utilisé comme substitut du sucre non calorique dans les produits alimentaires en raison de sa teneur ultra-faible en calories et de sa nature non toxique . En médecine, le D-allose présente des effets anticancéreux et antitumoraux puissants, ce qui en fait un candidat prometteur pour le traitement clinique . En outre, il a été démontré qu'il avait des fonctions cryoprotectrices, améliorant la survie cellulaire pendant la congélation .

Mécanisme d'action

Le D-Allose exerce ses effets par le biais de diverses voies moléculaires. La plupart de ses fonctions sont médiées par des molécules de protéines interagissant avec la thioredoxine. Il régule les espèces réactives de l'oxygène, induit l'arrêt du cycle cellulaire, reprogramme le métabolisme, favorise l'autophagie, induit l'apoptose et sensibilise les tumeurs à la radiothérapie et à la chimiothérapie . Ces mécanismes contribuent à ses activités anticancéreuses et antitumorales.

Applications De Recherche Scientifique

D-Allose has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a non-caloric sugar substitute in food products due to its ultra-low calorie content and non-toxic nature . In medicine, D-allose exhibits potent anticancer and antitumor effects, making it a promising candidate for clinical treatment . Additionally, it has been shown to have cryoprotective functions, improving cell survival during freezing .

Mécanisme D'action

D-Allose exerts its effects through various molecular pathways. Most of its functions are mediated through thioredoxin-interacting protein molecules. It regulates reactive oxygen species, induces cell cycle arrest, reprograms metabolism, promotes autophagy, induces apoptosis, and sensitizes tumors to radiotherapy and chemotherapy . These mechanisms contribute to its anticancer and antitumor activities.

Comparaison Avec Des Composés Similaires

Le D-Allose est comparé à d'autres sucres rares tels que le D-allulose, le D-altrose et le D-psicose. Le D-Allose est unique en raison de ses fonctions physiologiques spécifiques et de ses propriétés bénéfiques. Par exemple, le D-allulose, un isomère aldose-cétose du D-allose, présente également une faible teneur en calories et des caractéristiques non toxiques, mais a des applications et des effets physiologiques différents . Le D-altrose et le D-psicose sont d'autres sucres rares ayant des propriétés et des utilisations distinctes .

Composés similaires

- D-Allulose

- D-Altrose

- D-Psicose

Propriétés

IUPAC Name |

dideuterio(diiodo)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2I2/c2-1-3/h1H2/i1D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZZFYRREKKOMAT-DICFDUPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60496566 | |

| Record name | Diiodo(~2~H_2_)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60496566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.848 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15729-58-5 | |

| Record name | Diiodo(~2~H_2_)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60496566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15729-58-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tetrasodium [mu-[[6,6'-[(3,3'-dihydroxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[4-amino-5-hydroxynaphthalene-1,3-disulphonato]](8-)]]dicuprate(4-)](/img/structure/B98418.png)